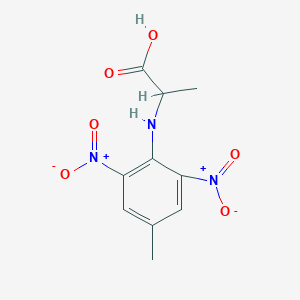
2-(4-Methyl-2,6-dinitroanilino)propanoic acid
Cat. No. B2526996
Key on ui cas rn:
19466-60-5
M. Wt: 269.213
InChI Key: DVLHHRWRGJGLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04338121
Procedure details


A mixture of 810 g of 4-chloro-3,5-dinitrotoluene, 384 g of dl-alpha-alanine, and 840 g of sodium bicarbonate was stirred and refluxed in 8 l of 95% ethanol for 18 hours. The mixture was diluted with water, filtered, and the ethanol was distilled off under reduced pressure. 1 l of water was added during the distillation in order to maintain the solids in solution. The aqueous solution was cooled by the addition of 2 kg of ice and acidified with concentrated hydrochloric acid (Congo Red) whilst stirring. The initially formed sticky precipitate crystallized on continued stirring to a dark-yellow solid which was filtered off, washed with water, and air-dried to give 2-(4-methyl-2,6-dinitroanilino)propionic acid (1 A), m.p.: 158°-161° C.





Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][CH:16]([NH2:20])[C:17]([OH:19])=[O:18].C(=O)(O)[O-].[Na+]>C(O)C.O>[CH3:11][C:5]1[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]([NH:20][CH:16]([CH3:15])[C:17]([OH:19])=[O:18])=[C:3]([N+:12]([O-:14])=[O:13])[CH:4]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
810 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
384 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)N
|
|
Name
|
|
|
Quantity
|
840 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
8 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the ethanol was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1 l of water was added during the distillation in order
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the solids in solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous solution was cooled by the addition of 2 kg of ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
whilst stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The initially formed sticky precipitate crystallized
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
on continued stirring to a dark-yellow solid which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=C(NC(C(=O)O)C)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
